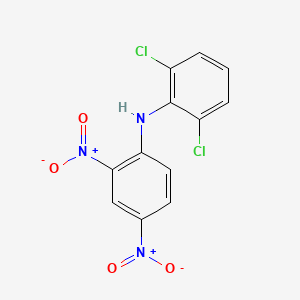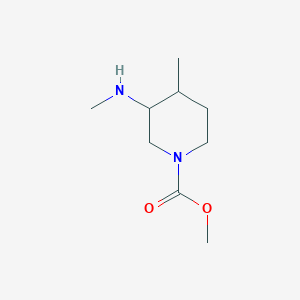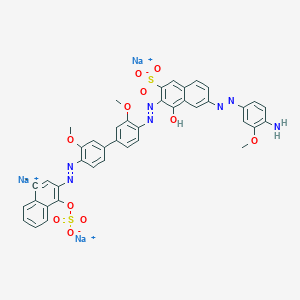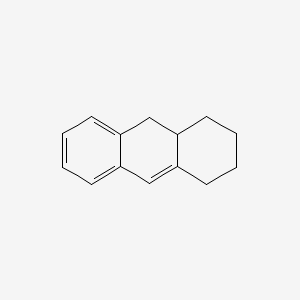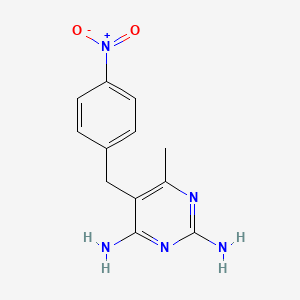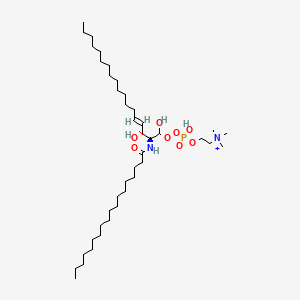
N-Acyl-D-sphingosine-1-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acyl-D-sphingosine-1-phosphocholine, also known as sphingomyelin, is a principal sphingolipid found in mammalian cell membranes. It is a significant component of the plasma membrane and plays a crucial role in cellular functions. Sphingomyelin is the second most abundant lipid in high-density lipoprotein (HDL) and is involved in the formation of cholesterol-enriched lipid rafts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sphingomyelin can be synthesized through various chemical routes. One common method involves the acylation of sphingosine with a fatty acid, followed by phosphorylation with phosphocholine. The reaction conditions typically require the presence of catalysts and specific temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of sphingomyelin often involves extraction from natural sources such as chicken egg yolk. The extracted sphingomyelin is then purified to achieve the desired purity levels. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sphingomyelin undergoes various chemical reactions, including:
Oxidation: Sphingomyelin can be oxidized to form ceramide, a bioactive lipid involved in cellular signaling.
Hydrolysis: Hydrolysis of sphingomyelin by sphingomyelinase enzymes produces ceramide and phosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Hydrolysis: Enzymatic hydrolysis typically involves sphingomyelinase enzymes under physiological conditions.
Major Products Formed
Ceramide: A significant product formed from the hydrolysis of sphingomyelin.
Phosphocholine: Another product formed during the hydrolysis reaction.
Applications De Recherche Scientifique
Sphingomyelin has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles.
Biology: Plays a role in cell membrane structure and function, and is involved in signal transduction pathways.
Medicine: Investigated for its role in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Used in the formulation of liposomes for drug delivery and in cosmetic products for skin health.
Mécanisme D'action
Sphingomyelin exerts its effects through its role in the cell membrane. It forms lipid rafts that compartmentalize cellular processes and facilitate signal transduction. The hydrolysis of sphingomyelin to ceramide by sphingomyelinase enzymes is a key pathway involved in cellular responses to stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceramide: A product of sphingomyelin hydrolysis, involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: Another bioactive lipid derived from sphingomyelin metabolism, involved in cell growth and survival.
Uniqueness
Sphingomyelin is unique due to its dual role in maintaining cell membrane integrity and participating in cellular signaling pathways. Its ability to form lipid rafts and its involvement in the production of bioactive lipids like ceramide and sphingosine-1-phosphate highlight its importance in cellular functions .
Propriétés
Formule moléculaire |
C41H84N2O8P+ |
|---|---|
Poids moléculaire |
764.1 g/mol |
Nom IUPAC |
2-[[(E,2S,3R)-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-enyl]peroxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C41H83N2O8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-39(45)42-40(41(46)50-51-52(47,48)49-37-36-43(3,4)5)38(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,38,40-41,44,46H,6-31,33,35-37H2,1-5H3,(H-,42,45,47,48)/p+1/b34-32+/t38-,40+,41?/m1/s1 |
Clé InChI |
FNTDHZPGGKYWES-UPGBQNGXSA-O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C=CCCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


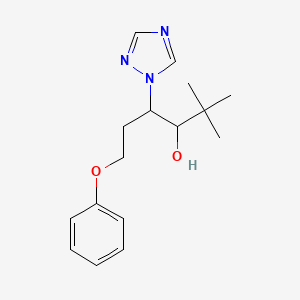
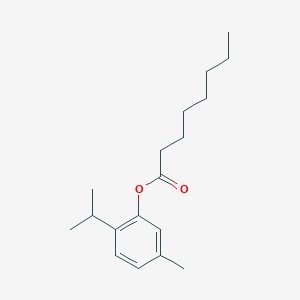
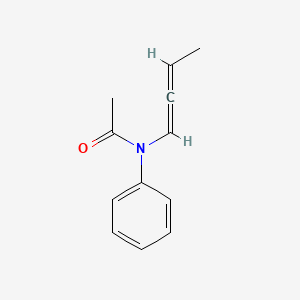
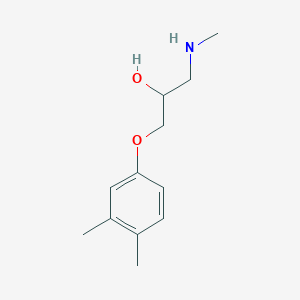
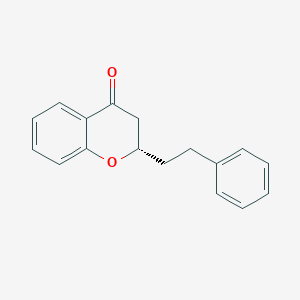
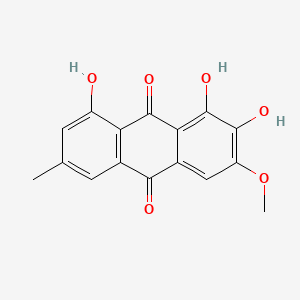
![Oxazolo[4,5-e][2,1]benzisoxazole](/img/structure/B13798523.png)
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)
